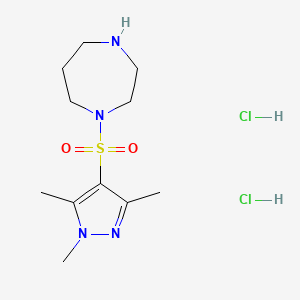
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride” is a complex organic molecule. It contains a 1,3,5-trimethyl-1H-pyrazol-4-yl group, a sulfonyl group, a 1,4-diazepane ring, and two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would provide a degree of aromaticity, while the sulfonyl group would likely introduce some polarity. The 1,4-diazepane ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the 1,4-diazepane ring. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The 1,4-diazepane ring, on the other hand, might be relatively stable .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the sulfonyl group could make the compound somewhat polar, which could influence its solubility in various solvents. The 1,4-diazepane ring could potentially influence the compound’s boiling and melting points .科学的研究の応用
Synthesis and Chemical Reactions
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a compound that may be involved in various chemical syntheses and reactions, particularly those focusing on the generation of pyrazoles and related heterocyclic compounds. While the specific compound is not directly mentioned in available literature, similar compounds have been studied for their roles in synthesizing optically pure cyclopropanes, pyrazoles, and other nitrogen-containing heterocycles.
Optically Pure Cyclopropanes Synthesis : The addition of diazo compounds to enantiopure sulfinyl and sulfonyl compounds has been demonstrated to afford cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones with high optical purity and yields. This process involves 1,3-dipolar cycloaddition reactions, indicating the potential utility of sulfonyl pyrazoles in synthesizing optically active compounds (Cruz et al., 2009).
Heterocyclic Compounds Synthesis : Research on the synthesis of heterocyclic compounds, such as pyrazoles and diazepines, through multicomponent reactions followed by intramolecular nucleophilic substitution, highlights the versatility of sulfonyl compounds in constructing complex molecular architectures (Banfi et al., 2007).
1,3-Dipolar Cycloaddition : The cycloaddition behavior of trimethylsilyl substituted alkynes with diazo compounds, resulting in the synthesis of 5-sulfonyl substituted 3H-pyrazoles, showcases the steric and electronic influence of sulfonyl groups in regiochemical control during cycloaddition reactions (Padwa & Wannamaker, 1990).
Green Chemistry and Catalysis
- Room Temperature Synthesis in Aqueous Medium : Innovations in green chemistry have led to the development of methods for synthesizing pyrazoles and diazepines at room temperature, using water as a solvent and catalyzed by polystyrene supported sulfonic acid. This approach emphasizes the importance of environmentally friendly protocols in the synthesis of nitrogen-containing heterocycles (Polshettiwar & Varma, 2008).
将来の方向性
特性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRBEWAFLUICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
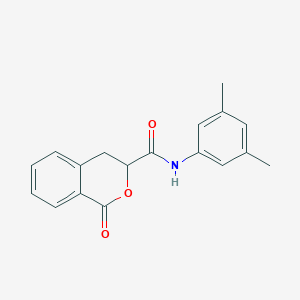

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2587387.png)
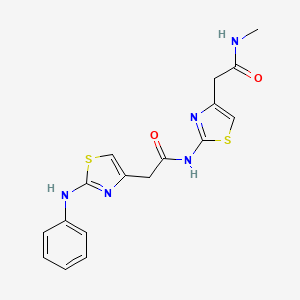
![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)
![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)
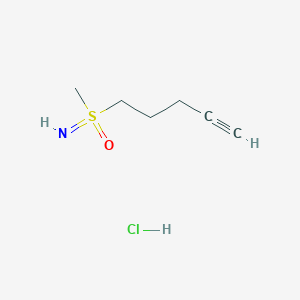
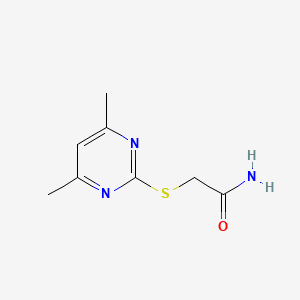
![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)
![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)
![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)
